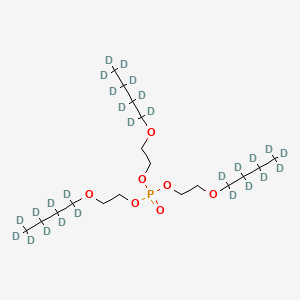
Tris(2-butyloxyethyl)phosphate-d27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-butyloxyethyl)phosphate-d27 is a deuterated version of Tris(2-butyloxyethyl)phosphate, which is a compound used primarily in scientific research. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques, as it allows for precise tracking and quantification of the compound in various biological and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-butyloxyethyl)phosphate-d27 involves the reaction of deuterated 2-butoxyethanol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
Reactants: Deuterated 2-butoxyethanol and phosphorus oxychloride.
Conditions: The reaction is carried out in an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions.
Catalysts: A base such as pyridine may be used to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors equipped with temperature and pressure control systems.
Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-butyloxyethyl)phosphate-d27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may lead to the formation of phosphine derivatives.
Substitution: The butoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Catalysts such as palladium on carbon (Pd/C) may be used
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphate esters
Wissenschaftliche Forschungsanwendungen
Tris(2-butyloxyethyl)phosphate-d27 is widely used in scientific research due to its unique properties:
Chemistry: Used as a flame retardant and plasticizer in polymer chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Utilized in drug development and pharmacokinetic studies to track metabolic pathways.
Industry: Applied in the production of flame-retardant materials and as an additive in lubricants
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-butoxyethyl)phosphate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Tris(2-chloroethyl)phosphate: Another flame retardant with different chemical properties.
Tris(2-ethylhexyl)phosphate: Used as a plasticizer with distinct physical and chemical characteristics
Uniqueness
Tris(2-butyloxyethyl)phosphate-d27 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical tracking in research applications .
Eigenschaften
Molekularformel |
C18H39O7P |
|---|---|
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
tris[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethyl] phosphate |
InChI |
InChI=1S/C18H39O7P/c1-4-7-10-20-13-16-23-26(19,24-17-14-21-11-8-5-2)25-18-15-22-12-9-6-3/h4-18H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI-Schlüssel |
WTLBZVNBAKMVDP-DGRGSPICSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOP(=O)(OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCOCCOP(=O)(OCCOCCCC)OCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


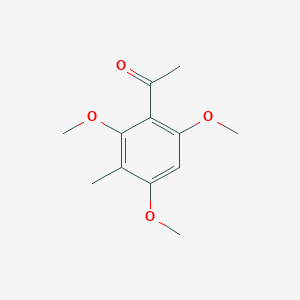
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
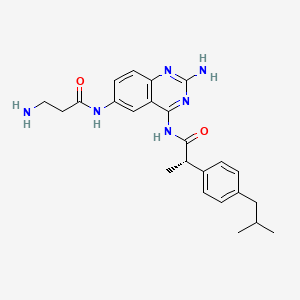
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
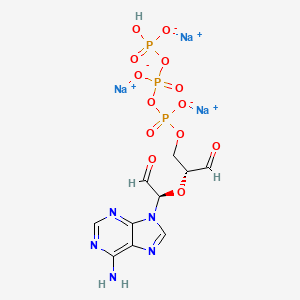
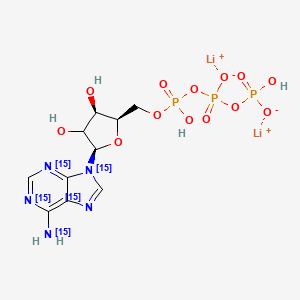

![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)

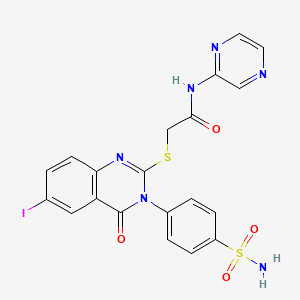
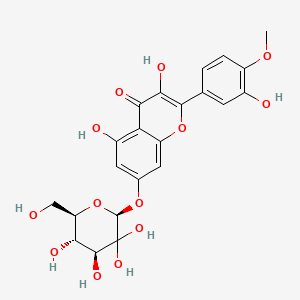


![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
